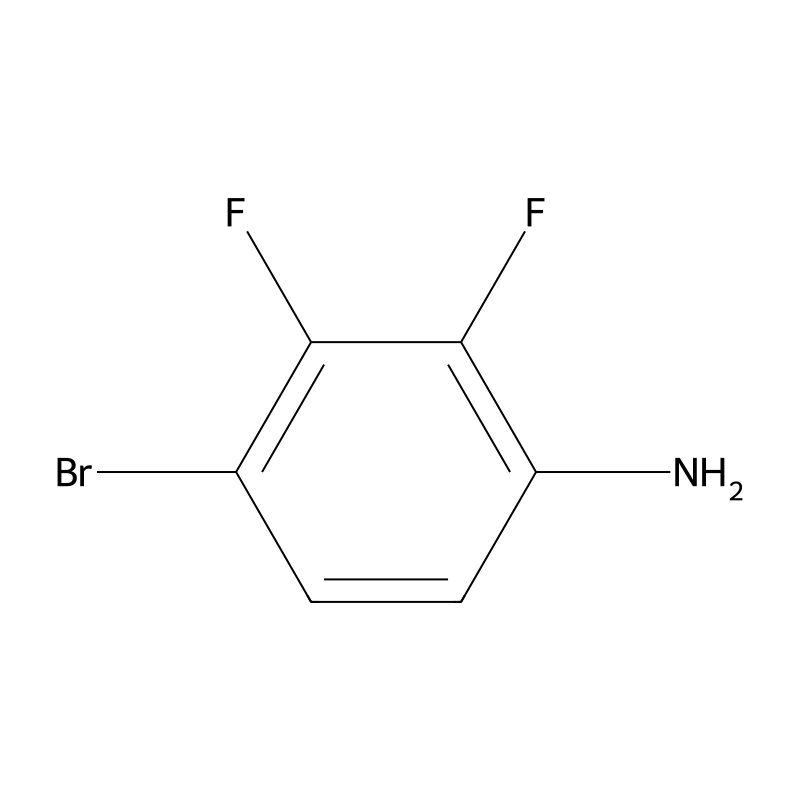

4-Bromo-2,3-difluoroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-Bromo-2,3-difluoroaniline is an aromatic organic compound characterized by the presence of a bromine atom at the para position and two fluorine atoms at the ortho positions of the aniline structure. Its chemical formula is C₆H₄BrF₂N, and it has a molecular weight of 208.01 g/mol. The compound exhibits a white powder appearance and has a melting point ranging from 63 to 65 °C . The introduction of halogen substituents significantly alters the electronic properties of the benzene ring, making it more electron-deficient compared to unsubstituted aniline, which enhances its reactivity in various

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling the compound.

- Avoid inhalation, ingestion, and skin contact.

- Store the compound in a cool, dry, and well-ventilated place away from incompatible chemicals.

Potential as a Building Block for Pharmaceuticals and Agrochemicals:

-Bromo-2,3-difluoroaniline is a small organic molecule containing a bromine atom, two fluorine atoms, and an amine group. This specific combination of functional groups makes it a potentially valuable building block for the synthesis of various complex molecules, particularly in the field of pharmaceuticals and agrochemicals.

Studies have shown that 4-Bromo-2,3-difluoroaniline can be used as a precursor for the synthesis of diverse heterocyclic compounds, which are ring-shaped molecules containing atoms other than carbon in the ring structure. These heterocyclic compounds are found in many bioactive molecules, including pharmaceuticals and agrochemicals. For example, research has explored the use of 4-Bromo-2,3-difluoroaniline in the synthesis of triazoles, a class of heterocycles with antifungal and antibacterial properties [].

Applications in Material Science:

-Bromo-2,3-difluoroaniline has also been investigated for its potential applications in material science. The presence of the bromine and fluorine atoms can influence the electronic properties of the molecule, making it a candidate for various material development applications.

One area of exploration involves the use of 4-Bromo-2,3-difluoroaniline in the synthesis of organic light-emitting diodes (OLEDs). OLEDs are a type of display technology known for their thin profile, high contrast, and wide viewing angles. Studies have shown that incorporating 4-Bromo-2,3-difluoroaniline into OLED materials can improve their performance and stability [].

- Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine and bromine atoms makes the aromatic ring susceptible to nucleophilic attack, allowing for the introduction of various nucleophiles.

- Palladium-Catalyzed Coupling Reactions: The bromine atom enables coupling reactions, such as Suzuki or Heck reactions, facilitating the synthesis of larger and more complex organic molecules .

- Oxidation Reactions: The amine group can be oxidized to form amine oxides, which can serve as intermediates in synthesizing azo compounds .

While 4-bromo-2,3-difluoroaniline itself does not exhibit significant biological activity, it serves as a precursor for various biologically active compounds. Its derivatives may possess pharmacological properties depending on their specific structures and functional groups. The biological mechanisms of action would depend on the final products synthesized from this compound rather than from 4-bromo-2,3-difluoroaniline itself .

Several methods can be employed to synthesize 4-bromo-2,3-difluoroaniline:

- Halogenation of Aniline: Starting with aniline, bromination and fluorination can be performed sequentially or simultaneously using appropriate reagents under controlled conditions.

- Electrophilic Aromatic Substitution: This method involves treating an aromatic compound with electrophiles (bromine and fluorine sources) in the presence of a catalyst or under specific conditions to achieve selective substitution at desired positions on the ring.

- Functional Group Transformations: Existing aniline derivatives can be modified through halogenation reactions to introduce bromine and fluorine atoms at specific positions .

4-Bromo-2,3-difluoroaniline has several notable applications:

- Chemical Building Block: It serves as a versatile building block in organic synthesis for creating complex molecules used in materials science.

- OLEDs and Solar Cells: The compound is utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its electronic properties .

- Azo Dyes Production: It is employed in synthesizing azo dyes, which are widely used in textiles and other industries .

Interaction studies involving 4-bromo-2,3-difluoroaniline focus on its reactivity with various nucleophiles and electrophiles. Research indicates that the compound can undergo nucleophilic aromatic substitution reactions effectively due to its electron-deficient aromatic system. Additionally, studies have explored its role in forming complexes with metal ions, enhancing its utility in supramolecular chemistry .

Several compounds share structural similarities with 4-bromo-2,3-difluoroaniline. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 4-Bromo-2,6-difluoroaniline | Bromine at para position; fluorines at ortho positions | More electron-deficient due to different positioning |

| 3-Bromo-2,4-difluoroaniline | Bromine at meta position; fluorines at para positions | Different reactivity patterns due to meta substitution |

| 4-Chloro-2,3-difluoroaniline | Chlorine instead of bromine; fluorines at ortho | Chlorine's weaker electron-withdrawing effect |

| 4-Iodo-2,3-difluoroaniline | Iodine instead of bromine; fluorines at ortho | Larger iodine atom may affect sterics |

The uniqueness of 4-bromo-2,3-difluoroaniline lies in its specific combination of halogen substituents and their positions on the benzene ring, which significantly influence its chemical reactivity and potential applications compared to similar compounds.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant